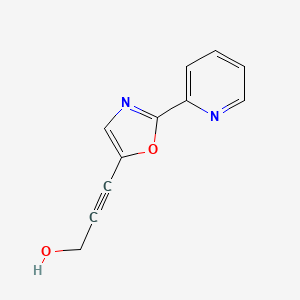

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol

Description

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is a heterocyclic organic compound featuring a pyridine ring fused to an oxazole moiety, with a propargyl alcohol substituent. The compound is of interest in medicinal chemistry and materials science due to its capacity for hydrogen bonding (via the hydroxyl group) and π-π stacking interactions (via aromatic rings).

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

3-(2-pyridin-2-yl-1,3-oxazol-5-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C11H8N2O2/c14-7-3-4-9-8-13-11(15-9)10-5-1-2-6-12-10/h1-2,5-6,8,14H,7H2 |

InChI Key |

NKSMDYOYCQSGQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(O2)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction mixture can be stirred at elevated temperatures (e.g., 85°C) under a nitrogen atmosphere for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Their Features

Comparative Physicochemical Data

| Property | 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol | [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol | 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245 (estimated) | ~207 | ~299 |

| LogP (Predicted) | 1.2 | -0.3 | 2.8 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Solubility (Water) | Moderate | High | Low |

Biological Activity

The compound 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is a notable member of the oxazole derivative family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure:

The molecular formula for 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is , with a molecular weight of approximately 215.21 g/mol. The structure features a pyridine ring, an oxazole moiety, and an alkyne functional group, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol. Various derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol | TBD | Staphylococcus aureus, E. coli |

| 3-(benzoxazolyl)alanine derivatives | 4.69 - 22.9 | Bacillus subtilis, E. coli |

| Other related oxazole compounds | Varies | Various bacterial strains |

The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be a candidate for further development as an antimicrobial agent .

The mechanism through which 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol exerts its biological effects is believed to involve interactions at the molecular level with specific enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π–π interactions, enhancing binding affinity to target sites. Additionally, the alkyne group may facilitate further chemical modifications that could enhance biological activity.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antimicrobial Efficacy Study : A study evaluated various oxazole derivatives, revealing that structural modifications significantly impacted their antimicrobial potency. The presence of specific functional groups was crucial for enhancing activity against bacterial strains .

- Structure–Activity Relationship (SAR) : Research on SAR has demonstrated that modifications in the pyridine and oxazole moieties can lead to variations in biological activity. For instance, changes in substituents on the pyridine ring were found to affect both antibacterial and antifungal activities .

- In Vivo Studies : While most current research focuses on in vitro evaluations, preliminary in vivo studies suggest that derivatives of the compound may exhibit therapeutic potential against infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.